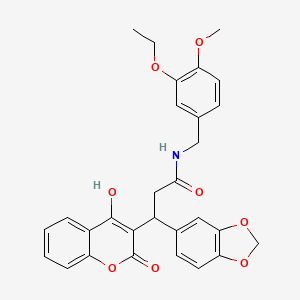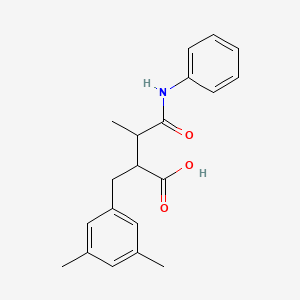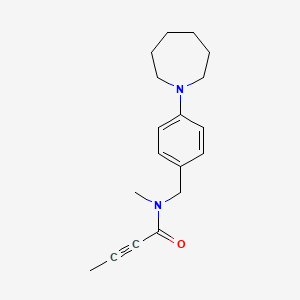![molecular formula C23H23N3O4S2 B11045183 2-[(2-aminophenyl)sulfanyl]-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide](/img/structure/B11045183.png)
2-[(2-aminophenyl)sulfanyl]-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-aminophenyl)sulfanyl]-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminophenyl group, a morpholinylsulfonyl group, and a phenylbenzamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-aminophenyl)sulfanyl]-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the condensation of 2-[(2-aminophenyl)sulfanyl]benzoic acid with morpholine-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide linkage .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced techniques such as plug flow reactors and axial dispersion models can enhance the efficiency of the synthesis process. Parameters such as temperature, flow rate, and reactor dimensions are carefully controlled to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-aminophenyl)sulfanyl]-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the aminophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-[(2-aminophenyl)sulfanyl]-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(2-aminophenyl)sulfanyl]-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-aminophenyl)sulfanyl]benzoic acid
- 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
- Phenoxy acetamide derivatives
Uniqueness
Compared to similar compounds, 2-[(2-aminophenyl)sulfanyl]-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in research and industrial applications .
Eigenschaften
Molekularformel |
C23H23N3O4S2 |
|---|---|
Molekulargewicht |
469.6 g/mol |
IUPAC-Name |
2-(2-aminophenyl)sulfanyl-5-morpholin-4-ylsulfonyl-N-phenylbenzamide |
InChI |
InChI=1S/C23H23N3O4S2/c24-20-8-4-5-9-22(20)31-21-11-10-18(32(28,29)26-12-14-30-15-13-26)16-19(21)23(27)25-17-6-2-1-3-7-17/h1-11,16H,12-15,24H2,(H,25,27) |
InChI-Schlüssel |
IXDWTFLYMQGKAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)SC3=CC=CC=C3N)C(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(3-hydroxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11045112.png)

![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11045128.png)

![8,10-Diamino-7-propyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide](/img/structure/B11045136.png)
![4-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11045148.png)


![2-[4-(But-2-ynoyl)piperazin-1-YL]-NN-diethylacetamide](/img/structure/B11045160.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045167.png)
![ethyl {2-[N'-(4-chlorophenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate](/img/structure/B11045169.png)
![3-bromo-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B11045174.png)